2-amino-7-chloro-1H-quinazolin-4-one is a heterocyclic compound belonging to the quinazolinone family, characterized by a fused bicyclic structure that includes a benzene ring and a pyrimidine-like ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an antibacterial and anticancer agent. The presence of amino and chloro substituents enhances its reactivity and biological properties.
The compound is synthesized through various chemical reactions involving starting materials such as anthranilic acid derivatives, acetic anhydride, and hydrazine hydrate. Research studies have reported successful synthesis methods, confirming the compound's structure using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy .
2-amino-7-chloro-1H-quinazolin-4-one is classified as a quinazolinone derivative. Quinazolinones are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The specific classification of this compound falls under the category of heterocyclic aromatic compounds due to its cyclic structure containing nitrogen atoms.
The synthesis of 2-amino-7-chloro-1H-quinazolin-4-one typically involves the following general steps:
The synthesis can be monitored through analytical techniques such as Thin Layer Chromatography (TLC) to ensure complete reaction and product formation. Characterization of the final product is performed using NMR and IR spectroscopy to confirm the presence of functional groups and structural integrity .
The molecular formula for 2-amino-7-chloro-1H-quinazolin-4-one is C_8H_7ClN_2O. The structure features:
Key structural data includes:
2-amino-7-chloro-1H-quinazolin-4-one can participate in various chemical reactions:
Reactions are typically carried out under controlled conditions (temperature, solvent choice) to optimize yields and minimize by-products. Analytical methods such as NMR and mass spectrometry are used to characterize reaction products.
The mechanism of action for 2-amino-7-chloro-1H-quinazolin-4-one primarily involves its interaction with biological targets:
In vitro studies have shown that derivatives of quinazolinones can significantly reduce cell viability in cancer cell lines, suggesting potential therapeutic applications.
Relevant data from studies indicate that the compound maintains structural integrity when stored properly, but it should be handled with care due to its reactivity with certain chemicals .
2-amino-7-chloro-1H-quinazolin-4-one has several scientific applications:
The strategic incorporation of hybrid pharmacophores into the 2-amino-7-chloro-1H-quinazolin-4-one scaffold enhances multitarget engagement, particularly in antiviral and anticancer applications. N-Acetylation at the 2-amino position significantly improves pharmacokinetic properties by reducing planarity and increasing metabolic stability, while retaining antiviral potency. For instance, compound 2b (N-acetyl-7-chloro-2-aminoquinazolin-4-one) demonstrated enhanced plasma exposure (AUC~24h~ = 41.57 μg·h/mL) and maintained anti-SARS-CoV-2 activity (IC~50~ = 0.29 μM) compared to the parent scaffold [1]. Similarly, fusion with pyrazole carboxamide yielded derivatives with dual antifungal activity against Rhizoctonia solani (EC~50~ = 9.06 mg/L), surpassing fluconazole [6]. This approach leverages synergistic interactions between pharmacophores to overcome resistance mechanisms.
Table 1: Pharmacophore Hybridization Strategies and Biological Outcomes
Hybrid Structure | Target Modification | Key Biological Effect | Reference |
---|---|---|---|
N-Acetyl at C2 | Reduced planarity | ↑ AUC; retained anti-SARS-CoV-2 activity (IC~50~ = 0.29 μM) | [1] |
Pyrazole carboxamide at N1 | Enhanced fungal membrane interaction | Antifungal activity vs. R. solani (EC~50~ = 9.06 mg/L) | [6] |
Styryl moiety at C2 | DNA intercalation | Anticancer activity (GI~50~ = 0.08–0.2 μM) | [9] |
Linker length and flexibility critically influence dual enzyme inhibition. Alkyl chains (C2–C4) between quinazolinone and benzimidazole pharmacophores optimize hydrophobic interactions with dihydrofolate reductase (DHFR), yielding IC~50~ values of 0.011 μM (vs. methotrexate IC~50~ = 0.02 μM) [9]. Conversely, rigid ortho-substituted aryl linkers enhance tubulin polymerization inhibition by enforcing coplanarity with the quinazolinone core. Sulphamide-linked dihydroquinazolinones with propyl spacers exhibit broad anticancer activity (GI~50~ = 0.296–1.743 μM) due to balanced flexibility and steric accessibility [9].
Copper catalysis enables efficient C–N/C–O bond formation for 2-amino-7-chloro-quinazolin-4-one derivatives. Key advances include:
One-pot methodologies enhance efficiency for complex derivatives:
Microwave irradiation accelerates quinazolinone synthesis:
Sustainable catalysts minimize environmental impact:
Table 2: Green Chemistry Metrics for Quinazolinone Synthesis
Method | Catalyst/Solvent | Yield (%) | E-Factor | PMI | |
---|---|---|---|---|---|
Dimroth Rearrangement | NaOH (aq.)/EtOH–H~2~O | 76 | 3.2 | 8.1 | [1] |
Microwave Cyclization | Solvent-free | 85 | 1.8 | 2.3 | [9] |
Fe~3~O~4~ Catalysis | Nanoparticles (solvent-free) | 88 | 0.9 | 1.5 | [9] |
E-Factor = Waste (kg)/Product (kg); PMI = Process Mass Intensity
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: